N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)acetamide
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Overview
Description
N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. It features a bromophenyl group and a thiophene ring with a sulfone group, making it a compound of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)acetamide typically involves the following steps:
Formation of the Bromophenyl Intermediate: The bromophenyl group can be introduced through bromination of aniline derivatives.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via cyclization reactions involving sulfur-containing precursors.
Coupling Reaction: The bromophenyl intermediate is then coupled with the thiophene derivative under specific conditions, often using catalysts and solvents to facilitate the reaction.
Acetylation: The final step involves acetylation to form the acetamide group.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The bromophenyl group and thiophene ring may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)acetamide
- N-(4-fluorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)acetamide
Uniqueness
N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing compounds with specific properties and activities.
Properties
IUPAC Name |
N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3S/c1-9(15)14(11-4-2-10(13)3-5-11)12-6-7-18(16,17)8-12/h2-7,12H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWONIHKAYVGLQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1CS(=O)(=O)C=C1)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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